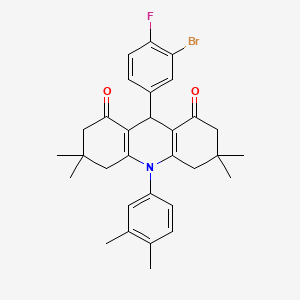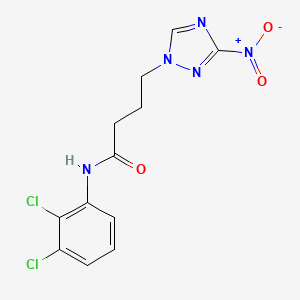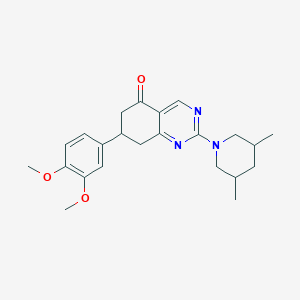![molecular formula C23H19N3O3 B11455021 8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11455021.png)
8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . This method is efficient and allows for the formation of the isoquinoline core structure. Another approach involves the use of aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines by cyclization . Industrial production methods often involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products .
Chemical Reactions Analysis
8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for bromination, sulfuric acid for nitration, and hydrogen chloride for cyclization . The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of isoquinoline derivatives typically yields 4-bromo-isoquinoline .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, isoquinoline derivatives are studied for their potential as anti-cancer, anti-malarial, and neuroprotective agents . They are also used in the synthesis of various pharmaceuticals and as intermediates in organic synthesis . In biology, these compounds are investigated for their ability to interact with biological targets and pathways, making them valuable tools for studying cellular processes .
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar compounds to 8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione include other isoquinoline derivatives such as 1,2,3,4-tetrahydroisoquinoline and its analogs . These compounds share a similar core structure but differ in their substituents and functional groups, which can lead to variations in their biological activities and chemical properties . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C23H19N3O3/c1-29-17-9-7-14(8-10-17)15-11-18-19(20(27)12-15)13-24-22-21(18)23(28)26(25-22)16-5-3-2-4-6-16/h2-10,13,15H,11-12H2,1H3,(H,24,25) |
InChI Key |
WJWAXRYRACPLIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C4C(=NC=C3C(=O)C2)NN(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11454948.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B11454955.png)
![ethyl 6-(4-methoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454958.png)
![7-(4-chlorophenyl)-8-(3,5-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11454963.png)
![4-ethoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine](/img/structure/B11454965.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B11454980.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11454981.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11454993.png)



![ethyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylglycinate](/img/structure/B11455009.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11455013.png)

